molecular formula C9H16O6 B12646057 2,2'-Methylenebis-(1,3-dioxolane-4-methanol) CAS No. 71888-66-9

2,2'-Methylenebis-(1,3-dioxolane-4-methanol)

Cat. No.: B12646057
CAS No.: 71888-66-9
M. Wt: 220.22 g/mol
InChI Key: GDDKXLIRBQFWTN-UHFFFAOYSA-N
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Description

2,2’-Methylenebis-(1,3-dioxolane-4-methanol): is an organic compound with the molecular formula C9H16O6 and a molecular weight of 220.21974 g/mol It is characterized by the presence of two 1,3-dioxolane rings connected by a methylene bridge, each ring bearing a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) typically involves the reaction of formaldehyde with 1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two 1,3-dioxolane rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) involves its ability to form stable intermediates through its hydroxymethyl groups. These intermediates can participate in various chemical reactions, leading to the formation of complex molecules. The methylene bridge provides structural stability, allowing the compound to act as a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Properties

CAS No.

71888-66-9

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

[2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2

InChI Key

GDDKXLIRBQFWTN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)CC2OCC(O2)CO)CO

Origin of Product

United States

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